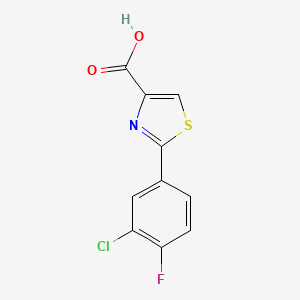

2-(3-Chloro-4-fluorophenyl)-1,3-thiazole-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

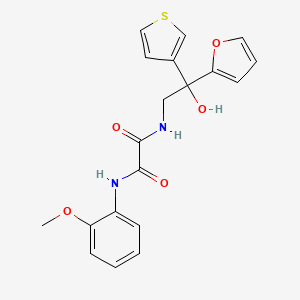

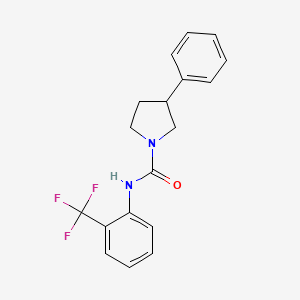

The compound “2-(3-Chloro-4-fluorophenyl)-1,3-thiazole-4-carboxylic acid” is likely a synthetic organic compound. It contains a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . The presence of the chloro and fluoro groups on the phenyl ring could potentially influence the compound’s reactivity and properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring attached to a phenyl ring via a two-carbon chain. The phenyl ring would have chloro and fluoro substituents. The exact structure and the positions of these substituents could significantly influence the compound’s properties and reactivity .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of the chloro and fluoro groups could make the phenyl ring more reactive towards electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as the presence of the chloro and fluoro groups and the thiazole ring could influence properties like solubility, melting point, and reactivity .科学的研究の応用

Spectroscopic Applications and Metal Ion Detection

One notable application of thiazole derivatives is in the development of fluorophores for selective detection of metal ions, such as Aluminium (III). A study by Lambert et al. (2000) reported on compounds including a thiazoline chromophore similar to our compound of interest, demonstrating their potential in selectively detecting Al³⁺ ions due to their fluorescence properties when coordinated with these ions. This research suggests the utility of such compounds in designing fluorophores for biological applications, especially in studying intracellular metal ions, owing to their substantial absorbance changes and selectivity towards Al³⁺ over other metal ions (Lambert et al., 2000).

Antibacterial Applications

Thiazole derivatives have also been explored for their antibacterial properties. For instance, Uwabagira et al. (2018) synthesized N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, a compound structurally related to 2-(3-Chloro-4-fluorophenyl)-1,3-thiazole-4-carboxylic acid, and demonstrated its in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum (Uwabagira et al., 2018). This highlights the potential of thiazole compounds in antimicrobial research.

Photo-degradation Studies

Another research avenue involves the study of photo-degradation behaviors of thiazole-containing compounds, as illustrated by Wu et al. (2007). They analyzed the degradation products of a thiazole-based pharmaceutical compound, revealing insights into its stability under photo-irradiation. This type of research is crucial for understanding the stability and shelf life of thiazole-based compounds in pharmaceuticals (Wu et al., 2007).

Synthesis and Chemical Properties

Research into the synthesis and chemical properties of thiazole derivatives, such as the work by Badiger et al. (2013), focuses on creating sulfide and sulfone derivatives of thiazoles, which have been evaluated for antimicrobial activity. These studies contribute to the broader understanding of thiazole chemistry and its potential for producing compounds with beneficial properties (Badiger et al., 2013).

作用機序

Target of Action

It’s structurally similar to 3-chloro-4-fluorophenylboronic acid , which is used as a reactant in various chemical reactions

Mode of Action

Similar compounds are known to interact with their targets through various chemical reactions . The exact interaction of this compound with its targets would require further investigation.

Biochemical Pathways

Similar compounds are known to be involved in rh-catalyzed asymmetric addition reactions and palladium-catalyzed oxidative cross-coupling reactions

Result of Action

A structurally similar compound, 3-chloro-4-fluorophenylboronic acid, has been used in the synthesis of 2-bromo-3-hexyl-5-(4-iodophenyl)thiophene, which has shown high anti-thrombolytic activity . The exact effects of this compound would require further investigation.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-(3-chloro-4-fluorophenyl)-1,3-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClFNO2S/c11-6-3-5(1-2-7(6)12)9-13-8(4-16-9)10(14)15/h1-4H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLPGIYQNYUKELG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NC(=CS2)C(=O)O)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClFNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-(2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate](/img/structure/B2805845.png)

![(E)-N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2805846.png)

![N-[(3-methyl-1,2,4-oxadiazol-5-yl)(phenyl)methyl]prop-2-enamide](/img/structure/B2805853.png)

![2-Thieno[3,2-c]pyridin-4-ylaniline](/img/structure/B2805855.png)

![4-Allyl-1-mercapto-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2805862.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-methylthiazole-4-carboxamide](/img/structure/B2805863.png)